molecular formula C11H14N2OS B12009323 4-(4-Pyridinethioacetyl)morpholine

4-(4-Pyridinethioacetyl)morpholine

Cat. No.: B12009323
M. Wt: 222.31 g/mol
InChI Key: VFOPBNIJRBJQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Pyridinethioacetyl)morpholine is a chemical compound characterized by the presence of a morpholine ring and a pyridine ring connected via a thioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyridinethioacetyl)morpholine typically involves the reaction of morpholine with 4-acetylpyridine. One common method includes the use of coupling, cyclization, and reduction reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyridinethioacetyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

4-(4-Pyridinethioacetyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Pyridinethioacetyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Pyridinethioacetyl)morpholine include:

Uniqueness

This compound is unique due to its combination of a morpholine ring and a pyridine ring connected via a thioacetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-morpholin-4-yl-2-pyridin-4-ylethanethione

InChI

InChI=1S/C11H14N2OS/c15-11(13-5-7-14-8-6-13)9-10-1-3-12-4-2-10/h1-4H,5-9H2

InChI Key

VFOPBNIJRBJQJV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)CC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.